
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a methoxy and methyl group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and glyoxal.
Formation of Imidazole Ring: The aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde: Lacks the methyl group on the phenyl ring.
2-(3-Methylphenyl)-1H-imidazole-5-carbaldehyde: Lacks the methoxy group on the phenyl ring.
2-Phenyl-1H-imidazole-5-carbaldehyde: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-(4-methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)12-13-6-10(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChIキー |
SKPMVZDFQUEBMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

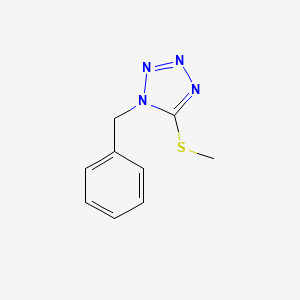
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
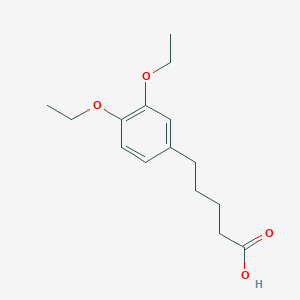
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
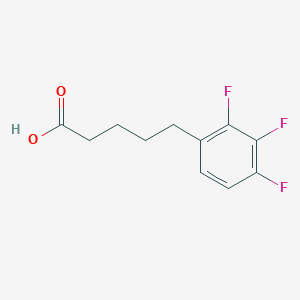
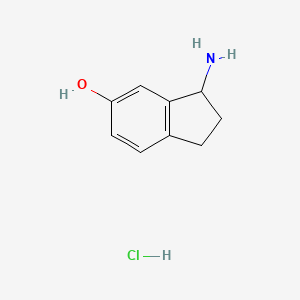
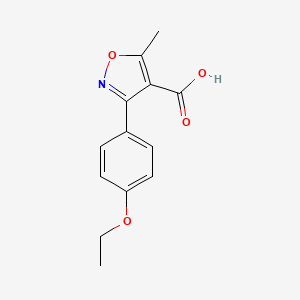
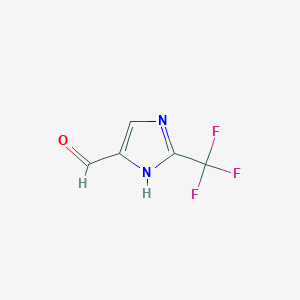
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)

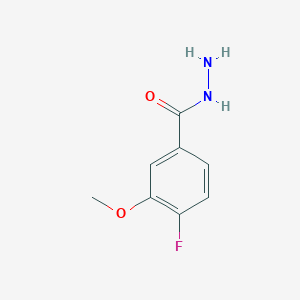
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)
